

Application Note: Surface Mount Soldering Profile for the CMD178C3 Mixer

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Compound of Interest

Compound Name: CMD178

Cat. No.: B12422540

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APN-102 Rev. A

This application note provides a recommended surface mount technology (SMT) reflow soldering profile for the Qorvo **CMD178C3**, a general-purpose double-balanced mixer in a 3x3 mm leadless surface mount package.^{[1][2]} Adherence to a controlled reflow profile is critical for ensuring the mechanical integrity and electrical performance of the device. This document offers a baseline profile, experimental protocols for optimization, and quality assurance checkpoints relevant to researchers, scientists, and professionals in advanced technology development.

The recommendations provided are based on the widely accepted industry standard IPC/JEDEC J-STD-020 for moisture/reflow sensitivity classification for nonhermetic surface mount devices.^{[3][4][5]}

Recommended Lead-Free Reflow Profile

The **CMD178C3** is a RoHS-compliant, lead-free device.^{[1][2]} Therefore, a lead-free soldering process is mandatory. The profile outlined below is designed for use with common Tin-Silver-Copper (SAC) solder pastes, which have a liquidus temperature of approximately 217-221°C.

Profile Stages

A reflow profile consists of four primary stages: Preheat, Soak, Reflow, and Cooling. Each stage has a specific purpose, from activating the solder paste flux to forming a reliable solder

joint.

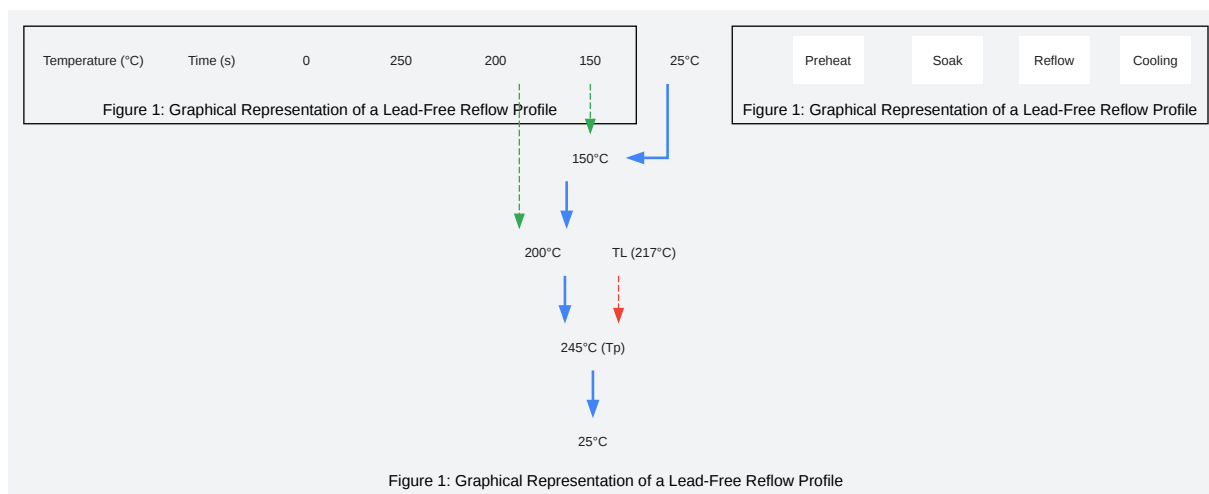
- Preheat: Gently raises the temperature of the entire assembly to prevent thermal shock, which can damage the component or PCB.[\[6\]](#)[\[7\]](#)
- Soak: Allows the entire assembly to achieve a uniform temperature, stabilizing the temperature across components of different thermal masses. This stage also helps to evaporate volatile solvents from the solder paste.[\[8\]](#)[\[9\]](#)
- Reflow: The temperature is increased above the solder's melting point (liquidus), causing the solder to liquefy and form the metallurgical bonds between the component and the PCB pads.
- Cooling: Cools the assembly at a controlled rate to solidify the solder, forming a fine-grain structure for optimal joint strength.[\[7\]](#)

Quantitative Profile Parameters

The following table summarizes the recommended parameters for a lead-free reflow process compatible with the **CMD178C3**. These values are derived from the J-STD-020 standard and should be used as a starting point for process development.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Profile Stage	Parameter	Recommended Value	Notes
Preheat	Temperature Min (Ts min)	150°C	A slower ramp rate can minimize thermal shock. [7]
Temperature Max (Ts max)	200°C		
Time (ts)	60 – 120 seconds		
Average Ramp Rate	1 – 2°C / second		
Soak	Ramp Rate (Ts max to TL)	3°C / second (max)	
Reflow	Liquidus Temperature (TL)	~217°C	Dependent on specific SAC alloy.
Time Above Liquidus (tL)	60 – 90 seconds	Critical for intermetallic compound formation. [13]	
Peak Temperature (Tp)	245°C (+5/-0°C)	Do not exceed 250°C. Check component datasheet for max temp. [8]	
Time within 5°C of Tp (tp)	20 – 30 seconds		
Cooling	Ramp-Down Rate	6°C / second (max)	A rapid cool-down promotes a strong solder joint grain structure. [7]
Total	Time from 25°C to Tp	8 minutes (max)	

Diagram 1: Lead-Free Reflow Soldering Profile



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A typical lead-free reflow profile showing the four main stages.

Experimental Protocol for Profile Optimization

It is crucial to develop a unique reflow profile for each specific printed circuit board (PCB) assembly, as the board's thickness, layer count, and component density will affect its thermal mass.[8]

Objective

To develop a repeatable and reliable SMT reflow profile for the **CMD178C3** on the target PCB, ensuring high-quality solder joint formation without subjecting the component or PCB to excessive thermal stress.

Materials and Equipment

- Reflow oven (convection type is recommended)
- Test PCBs identical to the production version
- **CMD178C3** components
- Appropriate lead-free, no-clean solder paste (e.g., SAC305)
- Thermocouples (Type K, 36-gauge or smaller)
- Thermocouple attachment material (high-temperature solder or thermally conductive adhesive)
- Data logger for recording thermocouple readings
- Post-reflow inspection equipment (e.g., microscope, X-ray system)

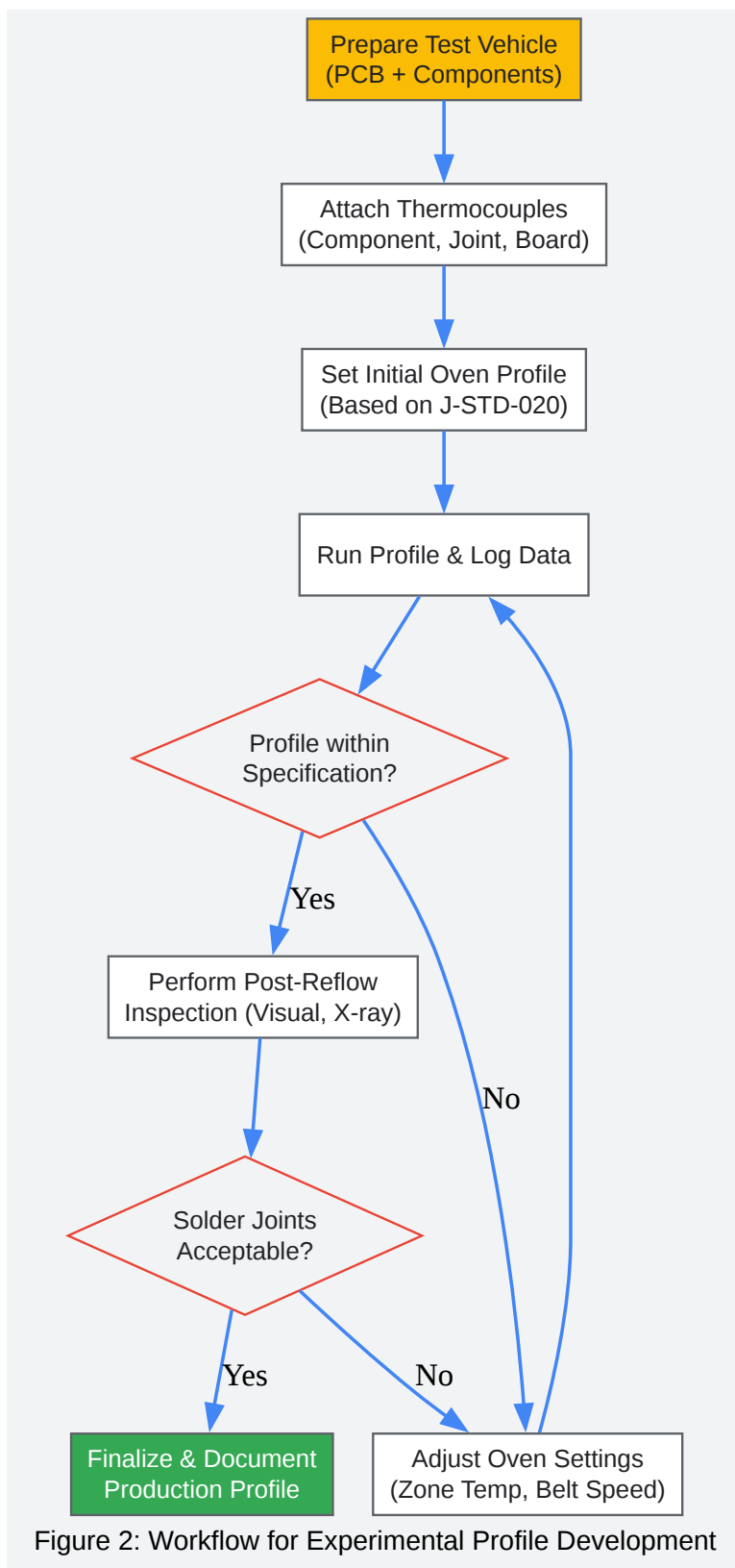
Methodology

- Thermocouple Attachment:
 - Attach at least three thermocouples to a test vehicle (a populated test PCB).
 - Location 1 (Component Body): Attach a thermocouple to the top center of the **CMD178C3** package. This measures the actual component temperature.
 - Location 2 (Solder Joint): Carefully place a thermocouple at the solder joint of the **CMD178C3**. This may require drilling a small via from the underside of the PCB to touch the pad.
 - Location 3 (Board Location): Place a thermocouple on a distant part of the PCB to measure the thermal gradient across the board.
- Initial Profile Setup:
 - Program the reflow oven with the baseline parameters from the table in Section 1.2.

- Profile Execution and Data Logging:
 - Place the test vehicle on the oven's conveyor belt.
 - Start the reflow process and the data logger simultaneously.
 - Record the temperature from all thermocouples throughout the entire cycle.
- Data Analysis:
 - Plot the recorded data for each thermocouple.
 - Compare the measured profile against the recommended parameters in Section 1.2.
 - Pay close attention to the peak temperature (T_p) at the component body and the time above liquidus (t_L) at the solder joint.
- Profile Adjustment:
 - If the measured profile deviates from the recommended specifications, adjust the oven's zone temperatures or belt speed.[\[8\]](#)
 - If T_p is too low: Increase the temperature in the reflow zones.
 - If t_L is too short: Decrease the belt speed or increase the reflow zone temperatures.
 - If ramp rates are too high: Increase the belt speed or reduce the temperature difference between adjacent zones.
 - Repeat steps 3-5 until the measured profile is within the specified process window.
- Post-Reflow Inspection:
 - Once an acceptable profile is achieved, perform a thorough inspection of the solder joints.
 - Visual Inspection: Use a microscope to check for wetting, solder balling, and component alignment.

- X-ray Inspection: Use an X-ray system to inspect for voids in the solder joints and to check the integrity of the ground paddle connection, which is critical for RF performance.

Diagram 2: Workflow for Reflow Profile Development



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A logical workflow for developing and validating a custom reflow profile.

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References

- 1. qorvo.com [qorvo.com]
- 2. CMD178C3 Qorvo RF Mixer|RFMW [rfmw.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. shop.electronics.org [shop.electronics.org]
- 5. electronics.org [electronics.org]
- 6. johansondielectrics.com [johansondielectrics.com]
- 7. kicthermal.com [kicthermal.com]
- 8. hawkerrichardson.com.au [hawkerrichardson.com.au]
- 9. escatec.com [escatec.com]
- 10. scribd.com [scribd.com]
- 11. diodes.com [diodes.com]
- 12. community.infineon.com [community.infineon.com]
- 13. researchgate.net [researchgate.net]
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